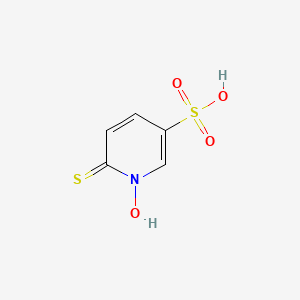
5'-Formyl-4'-methoxy-2'-methylbiphenyl-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile: is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a formyl group, a methoxy group, a methyl group, and a carbonitrile group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have substituents at specific positions.
Methoxylation: The methoxy group can be introduced using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Nitrile Formation: The nitrile group can be introduced using cyanogen bromide (BrCN) or other suitable nitrile-forming reagents.
Industrial Production Methods: Industrial production of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOH, KOH, nucleophiles like amines or thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Investigated for potential therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Dyes and Pigments: Intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
- 5-Bromo-4-formyl-2-methoxyphenyl acetate
- Methyl 5-formyl-2-methoxybenzoate
- 5-Formyl-4-methoxy-2-methylbenzoic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromo, methyl, acetate) leads to variations in chemical reactivity and properties.
- Unique Features: 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile has a unique combination of formyl, methoxy, methyl, and nitrile groups, making it distinct in its reactivity and potential applications.
This detailed article provides a comprehensive overview of 5’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
923281-66-7 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-(5-formyl-4-methoxy-2-methylphenyl)benzonitrile |
InChI |
InChI=1S/C16H13NO2/c1-11-7-16(19-2)14(10-18)8-15(11)13-5-3-12(9-17)4-6-13/h3-8,10H,1-2H3 |
Clave InChI |
DSESGYDONPFJDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C#N)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)

![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5-methyl-7-(2-propenylamino)-](/img/structure/B14188810.png)
![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
phosphane}](/img/structure/B14188825.png)

![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)

![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)
